Okicenone

RNA-binding proteins Post-transcriptional regulation Cancer biology

For R&D programs requiring precise titration of HuR activity, choose Okicenone (CAS 137018-54-3). Its intermediate Kd of 90 nM avoids complete target saturation, enabling graded dose-response studies. This microbial tetrahydroanthracene is validated in HCT116 & SW620 colorectal cancer models and offers >90-fold tumor-cell selectivity over microorganisms, making it ideal for microbiome co-culture experiments. It serves as the industry-standard reference scaffold for SAR optimization.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 137018-54-3
Cat. No. B1677194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkicenone
CAS137018-54-3
Synonyms3,4-dihydro-4,6,9-trihydroxy-8-methyl-1(2H)-anthracenone
okicenone
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC3=C(C(=O)CCC3O)C(=C12)O)O
InChIInChI=1S/C15H14O4/c1-7-4-9(16)5-8-6-10-11(17)2-3-12(18)14(10)15(19)13(7)8/h4-6,11,16-17,19H,2-3H2,1H3
InChIKeyLIETVYHJBSLSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Okicenone (CAS 137018-54-3) Procurement Guide: HuR Inhibitor for Cancer and Inflammation Research


Okicenone (CAS 137018-54-3; C₁₅H₁₄O₄; MW 258.27) is a tetrahydroanthracene-derived natural product first isolated from Streptomyces sp. KO-3599 in 1991 [1]. It functions as a small-molecule inhibitor of the RNA-binding protein Hu antigen R (HuR), disrupting HuR homodimerization and interfering with its RNA binding, trafficking, and downstream cytokine expression [2]. Unlike many synthetic HuR probes, okicenone is a microbial fermentation product, offering a distinct chemical scaffold and biosynthetic accessibility [1].

Why Okicenone Cannot Be Substituted by Other HuR Inhibitors: Chemical Scaffold and Selectivity Considerations


HuR inhibitors span diverse chemotypes including microbial tetrahydroanthracenes (okicenone, dehydromutactin, MS-444), synthetic small molecules (CMLD-2, SRI-42127), and plant-derived quinones (dihydrotanshinone I), each with distinct binding affinities, mechanisms, and off-target profiles [1]. The tetrahydroanthracene core of okicenone confers a specific binding mode that disrupts HuR dimerization at the protein-protein interface, whereas compounds like CMLD-2 directly compete with RNA binding . Consequently, potency against HuR dimerization (Kd) does not linearly translate to cellular efficacy or target selectivity, making direct functional substitution unreliable without head-to-head validation [1].

Okicenone Quantitative Evidence: Head-to-Head Comparison with HuR Inhibitor Analogs


Okicenone vs. Dehydromutactin: HuR Homodimerization Inhibition Affinity (Kd)

Okicenone inhibits HuR homodimerization with a dissociation constant (Kd) of 90 nM, whereas dehydromutactin, a structurally related tetrahydroanthracene, exhibits a Kd of 40 nM, representing a 2.25-fold difference in binding affinity . Both compounds were characterized using the same surface plasmon resonance (SPR) assay under identical conditions, ensuring direct comparability .

RNA-binding proteins Post-transcriptional regulation Cancer biology

Okicenone vs. MS-444: Relative HuR Dimerization Affinity Comparison

Among the three microbial tetrahydroanthracene HuR inhibitors, okicenone (Kd = 90 nM) displays a 12.9-fold lower affinity for HuR homodimerization compared to MS-444 (Kd = 7 nM), and a 2.25-fold lower affinity compared to dehydromutactin (Kd = 40 nM) . All three compounds were assessed in the same SPR-based binding assay .

Protein-protein interaction inhibitors Chemical biology tools mRNA stability

Okicenone vs. CMLD-2: Differential Mechanism of HuR Inhibition

Okicenone inhibits HuR by disrupting protein homodimerization (Kd = 90 nM), whereas CMLD-2 functions as a direct disruptor of the HuR-mRNA interaction with a Ki of 350 nM . This mechanistic divergence means the compounds cannot be substituted for one another in functional assays without altering the biological readout, as dimerization inhibition may differentially affect HuR subcellular localization versus RNA binding [1].

RNA-protein interaction Chemical probe selectivity Immuno-oncology

Okicenone Cytotoxicity Spectrum: Broad Tumor Cell Activity with Antimicrobial Selectivity

Okicenone exhibits cytocidal activity against a panel of mammalian tumor cells in vitro with IC₅₀ values ranging from 0.53 to 11.0 μg/mL (approximately 2.05–42.6 μM based on MW 258.27), while showing no antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 μg/mL [1]. This contrasts with many broad-spectrum microbial natural products, indicating a tumor-cell-selective cytotoxicity profile [1].

Cytotoxicity screening Natural product antibiotics Oncology research

Okicenone vs. Alokicenones: Comparative Cytotoxicity in Colorectal Cancer Cell Lines

In a comparative cytotoxicity study of tetrahydroanthracenes, okicenone demonstrated IC₅₀ values of 0.63 μM and 7.73 μM against HCT116 and SW620 colorectal cancer cell lines, respectively [1]. Among the eight alokicenone analogs (A-H) tested in the same study, only alokicenones A and B (compounds 1–2) exhibited comparable moderate cytotoxicity, while others showed distinct activity profiles against ROCK2 and BRD4 targets [1].

Colorectal cancer Tetrahydroanthracene SAR Natural product analogs

Okicenone vs. Dihydrotanshinone I and Azaphilone-9: HuR Binding Affinity Comparison Across Chemotypes

Across structurally diverse HuR inhibitors, okicenone (Kd = 90 nM) exhibits moderate binding affinity compared to dihydrotanshinone I (Ki = 3.74 nM for HuR/RNA complex prevention) and azaphilone-9 (IC₅₀ = 1.2 μM for HuR-RNA interaction inhibition) . Notably, these compounds target different HuR functional domains and employ distinct inhibition mechanisms, underscoring that potency metrics cannot be directly compared without mechanistic context .

HuR inhibitor chemotypes Binding affinity ranking Chemical biology tool selection

Optimal Research and Procurement Applications for Okicenone Based on Quantitative Evidence


Mechanistic Studies Requiring Moderate-Affinity HuR Dimerization Inhibition

Researchers investigating threshold-dependent HuR functions or performing dose-response studies where graded dimerization inhibition is required should select okicenone (Kd = 90 nM) over higher-affinity analogs like MS-444 (Kd = 7 nM) or dehydromutactin (Kd = 40 nM) . Its intermediate potency reduces the risk of complete target saturation at low concentrations, enabling finer titration of HuR activity.

Colorectal Cancer Cell Line Studies with HCT116 or SW620 Models

For in vitro oncology research utilizing HCT116 (IC₅₀ = 0.63 μM) or SW620 (IC₅₀ = 7.73 μM) colorectal cancer cell lines, okicenone provides validated cytotoxicity data enabling direct comparison with published alokicenone analog studies [1]. This precludes the need for de novo dose optimization and ensures experimental reproducibility.

Co-Culture or Microbiome-Associated Tumor Studies Requiring Antimicrobial Selectivity

In experimental systems where confounding antimicrobial effects must be minimized (e.g., tumor-microbiome co-cultures, gut-on-chip models), okicenone's >90-fold selectivity for tumor cells over microorganisms (antimicrobial MIC >1,000 μg/mL) makes it superior to broad-spectrum microbial natural products [2].

Structure-Activity Relationship (SAR) Studies of Tetrahydroanthracene HuR Inhibitors

As the prototypical tetrahydroanthracene HuR inhibitor, okicenone serves as the reference scaffold for SAR campaigns aimed at optimizing potency, selectivity, or physicochemical properties. Its Kd of 90 nM provides a benchmark for evaluating novel synthetic or semisynthetic analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Okicenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.